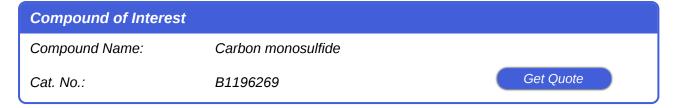


An In-depth Technical Guide to the Molecular Constants of Carbon Monosulfide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular constants of **carbon monosulfide** (CS), a diatomic molecule of significant interest in various fields, including astrophysics, chemical synthesis, and materials science. This document summarizes key quantitative data, details the experimental protocols used for their determination, and visualizes the relationships between these constants and the experimental workflows.

Introduction to Carbon Monosulfide

Carbon monosulfide (CS) is the sulfur analog of carbon monoxide, consisting of one carbon atom triple-bonded to a sulfur atom.[1] It is a reactive and unstable species under standard conditions, readily polymerizing.[1] However, its transient nature in the gas phase has allowed for extensive spectroscopic studies to determine its fundamental molecular properties. An understanding of these constants is crucial for predicting its behavior in different environments and for its application in various scientific and industrial processes.

Quantitative Molecular Data

The molecular constants of **carbon monosulfide** have been extensively studied and are summarized in the following tables. These values are primarily for the most abundant isotopologue, ¹²C³²S.

General Properties



Property	Value	Reference
Molecular Weight	44.076 g/mol	[2]
Bond Length (r ₀)	1.535 Å	[3]
Bond Angle	180° (Linear)	[4]
Ground Electronic State	$X^1\Sigma^+$	[5]
Dipole Moment (μ)	1.958 D	[2][6]
Dissociation Energy (D ₀)	7.21 eV	[2]
Ionization Energy	11.330 ± 0.010 eV	[3]

Spectroscopic Constants of Electronic States

The following table presents the key spectroscopic constants for the ground and several excited electronic states of $^{12}C^{32}S$.[2]

State	T _e (cm ⁻¹)	ω _e (cm ⁻¹)	ω _e X _e (cm ^{−1})	B _e (cm ⁻¹)	α _e (cm ⁻¹)	r _e (Å)
Χ1Σ+	0	1285.08	6.45	0.820046	0.00627	1.5349
a³∏	28981.8	913.6	7.8	0.6866	0.0075	1.716
A¹Π	38681.9	752.8	4.95	0.6227	0.0062	1.815
$d^3\Delta$	(38895.7)	(1077.3)	(10.66)	(0.7881)	(0.0092)	1.569
$e^3\Sigma^-$	(45500)	-	-	-	-	-
F1Σ+	77537	-	-	-	-	-
$G^1\Sigma^+$	81347	1229	-	-	-	-

Values in parentheses are deperturbed constants for perturbed states.

Rotational and Vibrational Constants



The following table provides a more detailed look at the rotational and vibrational constants for the ground electronic state of various isotopologues of **carbon monosulfide**.

Isotopologue	Vibrational State (v)	Rotational Constant (B _v) (MHz)	Centrifugal Distortion (D _v) (kHz)	Reference
¹² C ³² S	0	24495.576	40.24	[7]
¹² C ³³ S	0	24293.3420	39.41	[7]
¹² C ³³ S	1	24118.0513	39.20	[7]
¹² C ³⁴ S	0	24103.546	38.77	[7]

Experimental Protocols

The determination of the molecular constants of **carbon monosulfide** relies on high-resolution spectroscopic techniques. Due to its instability, CS is typically produced in situ for these measurements. A common method for producing gaseous CS is through a high-voltage AC electric discharge in carbon disulfide (CS₂) vapor.

Microwave Spectroscopy for Rotational Constants

Microwave spectroscopy is the primary technique for the precise determination of rotational constants and, consequently, the internuclear distance.

Methodology:

- Sample Preparation: Gaseous **carbon monosulfide** is generated by passing a low-pressure stream of carbon disulfide (CS₂) vapor through a high-voltage AC electric discharge.
- Spectrometer Setup: A typical microwave spectrometer consists of a microwave source (e.g., a klystron or Gunn diode), a sample cell (a waveguide), a detector (e.g., a crystal diode), and a modulation system (e.g., Stark modulation).
- Data Acquisition: Microwaves are swept across a frequency range. When the microwave frequency matches the energy difference between two rotational levels of the CS molecule, the radiation is absorbed. This absorption is detected and recorded as a spectral line.



Analysis: The frequencies of the observed rotational transitions are measured with high precision. For a diatomic molecule like CS, the energy levels of a rigid rotor are given by E = BJ(J+1), where B is the rotational constant and J is the rotational quantum number. The transition frequencies are then used to fit the rotational constant (B) and the centrifugal distortion constant (D). From the rotational constant, the moment of inertia (I) can be calculated, and subsequently, the equilibrium bond length (re) can be determined using the reduced mass of the molecule.

Rotational-Vibrational Spectroscopy

Infrared and Raman spectroscopy are used to study the transitions between different vibrational and rotational energy levels simultaneously, yielding vibrational frequencies and rotational constants for different vibrational states.

Methodology:

- Sample Preparation: Similar to microwave spectroscopy, gaseous CS is produced in an absorption cell.
- Spectrometer Setup: A high-resolution Fourier Transform Infrared (FTIR) spectrometer is commonly used. It consists of a broadband infrared source, an interferometer, a sample cell, and a detector.
- Data Acquisition: The infrared radiation is passed through the sample cell, and the resulting interferogram is recorded. A Fourier transform of the interferogram yields the absorption spectrum.
- Analysis: The resulting spectrum shows a series of closely spaced lines organized into P and R branches, corresponding to transitions where the rotational quantum number J decreases or increases by one, respectively. The analysis of the line positions in these branches allows for the determination of the vibrational frequency (ω_e), the rotational constants for the ground (B₀) and excited (B₁) vibrational states, and the rotation-vibration interaction constant (α_e).

Electronic Spectroscopy

Visible and ultraviolet spectroscopy are employed to probe transitions between different electronic states, providing information on electronic energy levels, vibrational frequencies, and



rotational constants of excited states.

Methodology:

- Sample Preparation: Gaseous CS is generated in a suitable absorption or emission cell.
- Spectrometer Setup: A high-resolution UV-Vis spectrometer, often coupled with a monochromator and a sensitive detector like a photomultiplier tube, is used.
- Data Acquisition: Light from a broadband source is passed through the CS gas (for absorption) or the light emitted from an excited CS sample is collected (for emission). The spectrum is recorded as a function of wavelength or wavenumber.
- Analysis: The electronic spectrum consists of bands, each corresponding to a transition between electronic states. Each band has a fine structure of vibrational and rotational lines. Analysis of the band origins gives the electronic term energies (Te). The vibrational structure within each band allows for the determination of the vibrational constants (ωe, ωexe) for the excited electronic state. High-resolution analysis of the rotational fine structure provides the rotational constants (Be, αe) for the excited state.

Determination of Dissociation Energy

The dissociation energy can be determined by extrapolating the vibrational energy levels to their convergence limit.

Methodology:

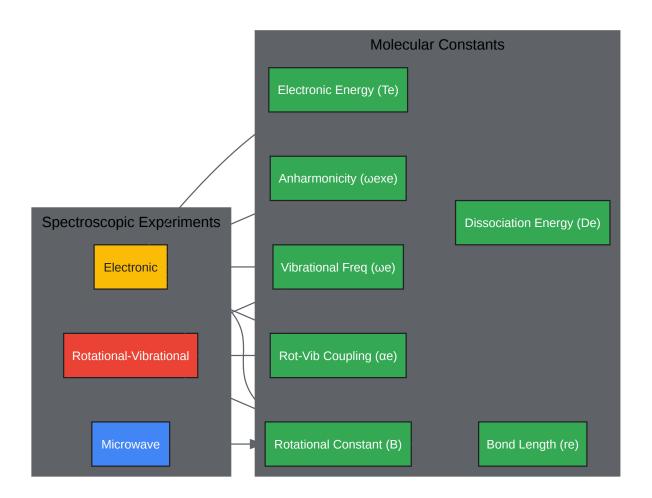
- Data Collection: The vibrational energy levels (G(v)) are determined from the analysis of electronic or vibrational spectra.
- Birge-Sponer Extrapolation: The energy difference between successive vibrational levels, $\Delta G(v+1/2) = G(v+1) G(v)$, is plotted against (v+1/2). For a Morse potential, this plot is a straight line.
- Analysis: The area under the Birge-Sponer plot gives an estimate of the dissociation energy (D_0). The extrapolation of the plot to $\Delta G = 0$ gives the maximum vibrational quantum number (v_max). The dissociation energy can then be calculated more accurately using the



vibrational constants. A more precise value can also be obtained from thermochemical measurements using mass spectrometry.[2]

Visualizations

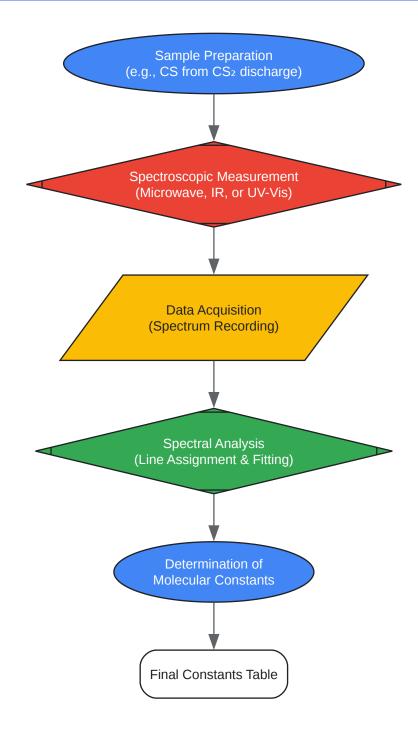
The following diagrams illustrate the relationships between the molecular constants and the experimental workflows.



Click to download full resolution via product page

Caption: Relationship between spectroscopic experiments and derived molecular constants.





Click to download full resolution via product page

Caption: General experimental workflow for determining molecular constants.

Conclusion

The molecular constants of **carbon monosulfide** presented in this guide provide a foundational dataset for researchers in diverse scientific disciplines. The experimental protocols



outlined, from in-situ generation to detailed spectroscopic analysis, highlight the sophisticated techniques required to characterize such a transient species. This comprehensive information is vital for accurate modeling of chemical processes, understanding interstellar chemistry, and developing new materials and technologies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Carbon monosulfide [webbook.nist.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.aip.org [pubs.aip.org]
- 4. Rotational—vibrational spectroscopy Wikipedia [en.wikipedia.org]
- 5. pubs.aip.org [pubs.aip.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. dspace.mit.edu [dspace.mit.edu]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Molecular Constants of Carbon Monosulfide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1196269#molecular-constants-of-carbon-monosulfide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com